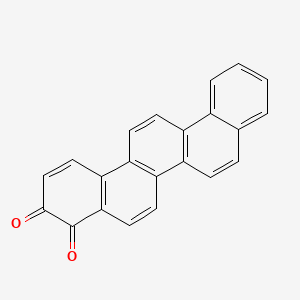
3,4-Picenedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Picenedione: is an organic compound with the molecular formula C22H12O2 . It is a derivative of picene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two ketone groups at the 3 and 4 positions of the picene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Picenedione typically involves the photochemical cyclization of dinaphthylethenes. This method is a key step in constructing the picene skeleton . The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves large-scale photochemical reactions under controlled conditions to ensure high yield and purity of the product. The use of advanced photoreactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Picenedione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce diols.
Aplicaciones Científicas De Investigación
Chemistry: 3,4-Picenedione is used in the development of organic semiconductors and field-effect transistors due to its electronic properties
Biology and Medicine: Research into the biological and medicinal applications of this compound is ongoing. Its unique structure may offer potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is explored for its use in the production of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells. Its stability and electronic properties make it a valuable component in these technologies.
Mecanismo De Acción
The mechanism of action of 3,4-Picenedione involves its interaction with various molecular targets and pathways. The compound’s ketone groups can participate in redox reactions, influencing the electronic properties of the molecules it interacts with. This can affect the behavior of organic semiconductors and other materials in which it is incorporated .
Comparación Con Compuestos Similares
Picene: The parent compound of 3,4-Picenedione, lacking the ketone groups.
Phenanthrenequinone: Another polycyclic aromatic compound with ketone groups, but with a different structure.
Anthraquinone: A related compound with a similar quinone structure but different aromatic ring arrangement.
Uniqueness: this compound is unique due to its specific placement of ketone groups on the picene structure, which imparts distinct electronic properties. This makes it particularly useful in applications requiring precise control of electronic behavior, such as in organic semiconductors and advanced materials.
Propiedades
Número CAS |
103088-85-3 |
|---|---|
Fórmula molecular |
C22H12O2 |
Peso molecular |
308.3 g/mol |
Nombre IUPAC |
picene-3,4-dione |
InChI |
InChI=1S/C22H12O2/c23-21-12-11-19-18-8-7-15-14-4-2-1-3-13(14)5-6-16(15)17(18)9-10-20(19)22(21)24/h1-12H |
Clave InChI |
RUZHFIHNLAQZNW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC5=C4C=CC(=O)C5=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



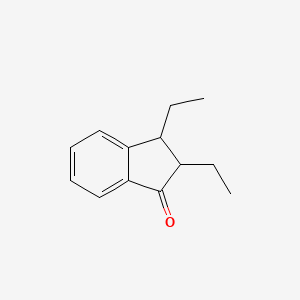
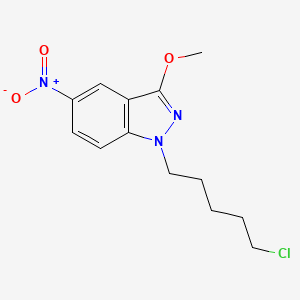
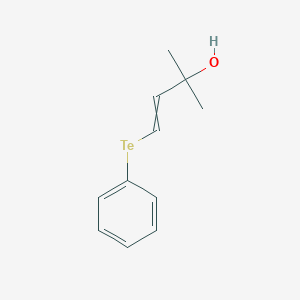
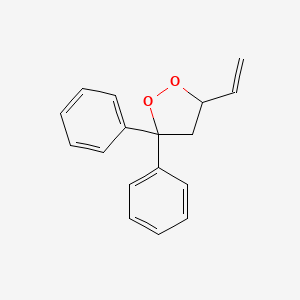
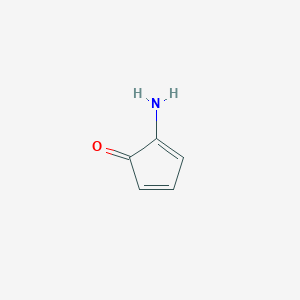
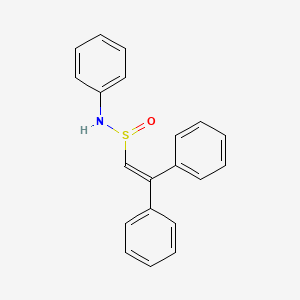
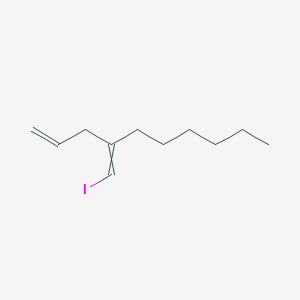
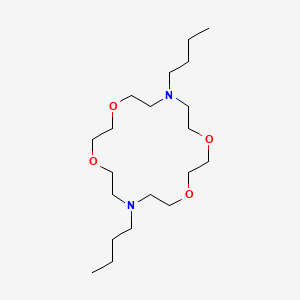

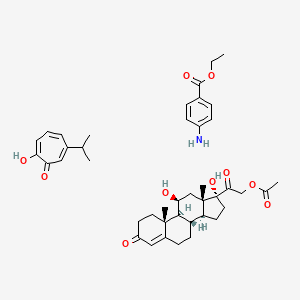
![(1Z,1'Z)-2,2'-[(E)-Diazenediyl]bis[N'-(2-hydroxyethyl)-2-methylpropanimidamide]](/img/structure/B14338024.png)
![1H-Indolo[2,3-c]quinolin-1-amine, 2,3,4,7-tetrahydro-3,3,6-trimethyl-](/img/structure/B14338039.png)

